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Compound of Interest

Compound Name: Citronellyl isobutyrate

Cat. No.: B1585542

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for citronellyl
isobutyrate (CAS No. 97-89-2), a widely used fragrance and flavoring agent. The document
details its mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR)
characteristics, offering valuable data for quality control, structural elucidation, and research
applications.

Molecular Structure:
o |[UPAC Name: 3,7-dimethyloct-6-enyl 2-methylpropanoate
e Molecular Formula: C14H2602[1]

e Molecular Weight: 226.36 g/mol
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Figure 1. Chemical Structure of Citronellyl Isobutyrate.

Mass Spectrometry (MS) Data

Electron lonization Mass Spectrometry (EI-MS) of citronellyl isobutyrate typically results in

significant fragmentation. The molecular ion peak (M+) at m/z 226 is often of very low

abundance or not observed. The fragmentation pattern is characterized by the loss of the

isobutyryloxy group and subsequent cleavages within the citronellyl moiety.

m/z Relative Intensity (%) Plausible Fragment
41 99.99 [C3Hs]*
43 96.94 [C3H7]* or [CHsCOJ*
69 85.63 [CsHs]*
81 87.18 [CeHo]*
95 72.83 [C7H11]*

Table 1: Key fragments
observed in the Electron
lonization Mass Spectrum of
Citronellyl Isobutyrate. Data

sourced from PubChem.[1]
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Infrared (IR) Spectroscopy Data

The IR spectrum of citronellyl isobutyrate is consistent with its ester functionality and the
presence of a carbon-carbon double bond. The data presented below is based on a typical
neat sample analysis.

Vibrational Mode

Wavenumber (cm—1) Intensity _
Assignment
~2965 Strong C-H stretch (sp? aliphatic)
~2870 Medium C-H stretch (sp? aliphatic)
~1735 Very Strong C=0 stretch (ester carbonyl)
) C-H bend (methylene and
~1465 Medium
methyl)
~1385 Medium C-H bend (gem-dimethyl)
~1160 Strong C-O stretch (ester linkage)
=C-H bend (trisubstituted
~830 Weak

alkene)

Table 2: Characteristic Infrared
absorption peaks for Citronellyl
Isobutyrate. Note: These are
typical values for this class of

compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data

Disclaimer: The following NMR data are predicted values based on the chemical structure and
standard chemical shift ranges. Experimental values may vary slightly based on solvent and
other conditions.

'H NMR Spectroscopy Data (Predicted)
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The proton NMR spectrum provides detailed information about the hydrogen environments in
the molecule.

Predicted Chemical

Proton Assignment _ Multiplicity Integration
Shift (8, ppm)
H-1 (O-CH2) 4.10 triplet 2H
H-2 1.65 multiplet 2H
H-3 1.95 multiplet 1H
H-4 1.30 multiplet 2H
H-5 2.00 multiplet 2H
H-6 (=CH) 5.10 triplet 1H
H-3' (CHs) 0.90 doublet 3H
H-7' (CHs) 1.68 singlet 3H
H-7" (CH5) 1.60 singlet 3H
H-2" (CH) 2.55 multiplet 1H
H-2" (CHs) x 2 1.15 doublet 6H

Table 3: Predicted *H
NMR spectral data for

Citronellyl Isobutyrate.

13C NMR Spectroscopy Data (Predicted)

The carbon-13 NMR spectrum reveals the number of unique carbon environments.
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Carbon Assignment Predicted Chemical Shift (8, ppm)
C-1 (O-CHz2) 62.5
C-2 35.8
C-3 29.5
C-4 37.0
C-5 25.4
C-6 1245
C-7 1315
C-3' (CHs) 19.5
C-7' (CH3) 25.7
C-7" (CHs) 17.6
C-1" (C=0) 177.0
C-2" (CH) 34.1
C-2" (CHs) x 2 19.0

Table 4: Predicted 3C NMR spectral data for

Citronellyl Isobutyrate.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 10-20 mg of citronellyl isobutyrate in 0.6-0.7
mL of a deuterated solvent (e.g., chloroform-d, CDCIs). Add a small amount of an internal
standard, such as tetramethylsilane (TMS), for chemical shift referencing (& = 0.00 ppm).

e Transfer: Filter the solution into a 5 mm NMR tube.
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» Acquisition: Place the NMR tube into the spectrometer's probe. Acquire *H and 3C NMR
spectra at room temperature. For 13C NMR, proton decoupling is typically used to simplify the
spectrum.

e Processing: Process the acquired Free Induction Decay (FID) data by applying a Fourier
transform. Phase the resulting spectrum and perform baseline correction to obtain the final
NMR spectrum.

Infrared (IR) Spectroscopy

o Sample Preparation (Neat Liquid): As citronellyl isobutyrate is a liquid, the simplest
method is to prepare a thin film. Place one to two drops of the neat liquid onto the surface of
a salt plate (e.g., NaCl or KBr).

e Analysis: Place a second salt plate on top of the first, spreading the liquid into a thin, uniform
film. Mount the plates in the spectrometer's sample holder.

o Data Collection: Record the spectrum, typically in the range of 4000-400 cm~*. A background
spectrum of the clean, empty salt plates should be recorded first and automatically
subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

o Sample Preparation: Prepare a dilute solution of citronellyl isobutyrate (e.g., 1 mg/mL) in a
volatile organic solvent such as hexane or ethyl acetate.

o GC Conditions: Inject a small volume (e.g., 1 yL) of the solution into the GC system. A typical
setup might use a non-polar capillary column (e.g., HP-5MS). The oven temperature
program could start at 60°C, hold for 1 minute, then ramp at 5-10°C/min to 280°C. Helium is
commonly used as the carrier gas.

e MS Conditions: The column outlet is interfaced with the mass spectrometer. Use Electron
lonization (EIl) at a standard energy of 70 eV. The mass analyzer (e.g., a quadrupole) scans
a mass range of m/z 40-300.

o Data Analysis: The resulting total ion chromatogram (TIC) will show a peak at the retention
time of citronellyl isobutyrate. The mass spectrum corresponding to this peak can then be
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analyzed for its fragmentation pattern.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like citronellyl isobutyrate.
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Caption: General workflow for spectroscopic analysis of a chemical sample.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1585542#citronellyl-isobutyrate-spectroscopic-data-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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